molecular formula C14H16ClN3O3S B2717589 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1797351-10-0

1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide

Cat. No. B2717589
CAS RN: 1797351-10-0
M. Wt: 341.81
InChI Key: JZSMSHRRTTXHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Chemical Synthesis

Research on compounds structurally related to 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide spans various fields, including structural chemistry, synthetic methodology, and the exploration of their potential applications in materials science and biology. While the direct studies on the specified compound are limited, investigations into similar chemical structures provide valuable insights.

  • Structural Characterization : Studies have focused on the structural characterization of related compounds, showcasing the diversity and complexity of chemical structures achievable through organic synthesis. For instance, the X-ray crystallography of tetrakis(1H-pyrazol-1-yl)methanes reveals intricate molecular geometries, aiding in the understanding of their chemical reactivity and potential applications in materials science (Silva et al., 2019).

  • Synthesis of Deuterated Compounds : In pharmaceutical research and development, the synthesis of deuterated analogs of therapeutic agents is a critical step for bioanalytical applications. An example is the synthesis of deuterated PF-2413873, demonstrating the nuanced approach required in labeling molecules for clinical trial analyses (Rozze & Fray, 2009).

  • Development of Metal-Organic Frameworks (MOFs) : The integration of pyrazolyl and sulfonamide functionalities into MOFs highlights their utility in gas storage, separation technologies, and catalysis. For example, polar sulfone-functionalized MOFs have demonstrated high selectivity for CO2 capture and sensitive detection of volatile organic compounds, indicating their potential in environmental monitoring and sustainability initiatives (Chakraborty, Das, & Mandal, 2020).

  • Chemoselective N-Acylation : The development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates the ongoing advancements in synthetic chemistry. These reagents offer improved selectivity and efficiency in forming amide bonds, a fundamental transformation in organic synthesis and drug discovery (Kondo, Sekimoto, Nakao, & Murakami, 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c15-12-3-1-11(2-4-12)10-22(19,20)17-13-7-16-18(8-13)14-5-6-21-9-14/h1-4,7-8,14,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMSHRRTTXHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.